![molecular formula C5H10N2O6P2S B10838909 [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: is a compound that features an imidazole ring, a thioether linkage, and bisphosphonic acid groups. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . Bisphosphonates are a class of compounds known for their ability to inhibit bone resorption, making them useful in treating diseases like osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bisphosphonic acid groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the bisphosphonic acid moiety.
Scientific Research Applications
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, making it a useful ligand in coordination chemistry . The bisphosphonic acid groups can bind to hydroxyapatite in bone, inhibiting bone resorption by osteoclasts . This dual functionality makes the compound versatile in both biological and chemical applications.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar heterocyclic ring structure.
Bisphosphonates: A class of compounds with similar bone resorption inhibition properties.
Thioethers: Compounds with similar sulfur-containing linkages.
Uniqueness
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: is unique due to its combination of an imidazole ring, thioether linkage, and bisphosphonic acid groups. This combination allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C5H10N2O6P2S |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
[2-(1H-imidazol-2-ylsulfanyl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C5H10N2O6P2S/c8-14(9,10)4(15(11,12)13)3-16-5-6-1-2-7-5/h1-2,4H,3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI Key |
KVMQBCIVXMEYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)SCC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


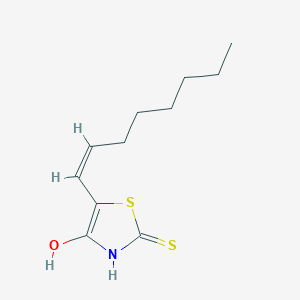
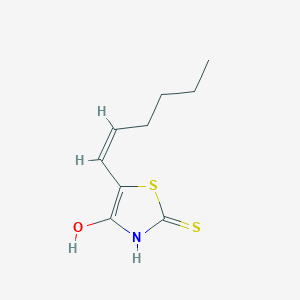

![[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A](/img/structure/B10838839.png)
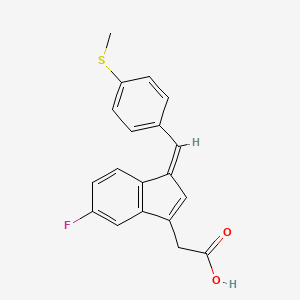
![[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone](/img/structure/B10838843.png)
![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)
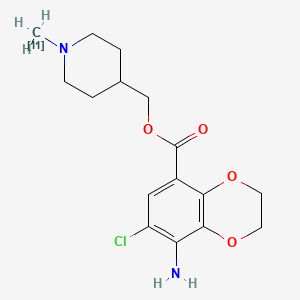
![[1,4]Oxazepan-(3E)-ylideneamine](/img/structure/B10838858.png)
![[11C]-DTBZ (PET ligand)](/img/structure/B10838862.png)
![[1-Benzyl-1H-quinolin-(4E)-ylidene]-hexyl-amine](/img/structure/B10838870.png)
![9,20,25-Trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838876.png)
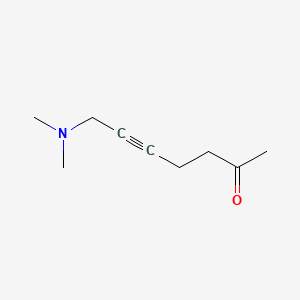
![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
